2,6-Difluoro-4-formylbenzonitrile CAS number
2,6-Difluoro-4-formylbenzonitrile CAS number
Technical Whitepaper: 2,6-Difluoro-4-formylbenzonitrile CAS Number: 433939-88-9 Synonyms: 4-Cyano-3,5-difluorobenzaldehyde; 3,5-Difluoro-4-cyanobenzaldehyde.
PART 1: EXECUTIVE SUMMARY
2,6-Difluoro-4-formylbenzonitrile represents a high-value scaffold in medicinal chemistry, specifically designed for the synthesis of biologically active compounds requiring electron-deficient aromatic cores.
Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
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The Aldehyde (-CHO): A versatile electrophile for reductive aminations, Wittig olefinations, and heterocycle formation.
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The Nitrile (-CN): A masked carboxylic acid or a precursor for tetrazoles/amidines, serving as a robust polar contact point in protein-ligand interactions.
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The Difluoro-motif (2,6-F): Provides metabolic stability by blocking the oxidation-prone ortho positions while modulating the pKa of the aromatic ring and influencing the conformation of attached side chains (via the ortho-effect).
This guide details the physicochemical profile, robust synthetic pathways, and handling protocols necessary for utilizing this intermediate in high-stakes drug discovery campaigns.
PART 2: PHYSICOCHEMICAL SPECIFICATIONS
The following data aggregates experimentally determined and computationally predicted values.
| Property | Specification | Notes |
| CAS Number | 433939-88-9 | Confirmed via PubChem/ChemicalBook |
| Molecular Formula | C₈H₃F₂NO | |
| Molecular Weight | 167.11 g/mol | |
| Appearance | White to light-yellow crystalline solid | Color depends on purity/oxidation state |
| Melting Point | 85–90 °C (Predicted) | Note: Analogous 4-bromo species melts at 79-83°C |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Aldehyde is prone to air oxidation to carboxylic acid |
| InChI Key | TUOLCSUKMUVDOE-UHFFFAOYSA-N |
PART 3: SYNTHETIC ARCHITECTURE
The synthesis of 2,6-difluoro-4-formylbenzonitrile is non-trivial due to the competing reactivity of the nitrile group. Direct lithiation of 2,6-difluorobenzonitrile typically results in deprotonation at the C3 position (ortho to Fluorine) rather than the C4 position.
Therefore, the Metal-Halogen Exchange route starting from 4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4) is the industry standard for regiochemical fidelity.
Mechanism & Pathway Diagram
The following diagram illustrates the preferred synthetic route (Route A) and the reactivity profile of the final product.
Figure 1: Synthetic workflow utilizing the Turbo Grignard method to avoid nucleophilic attack on the nitrile, followed by downstream functionalization options.
PART 4: DETAILED EXPERIMENTAL PROTOCOL
Objective: Synthesis of 2,6-difluoro-4-formylbenzonitrile from 4-bromo-2,6-difluorobenzonitrile.
Rationale for Method: Standard n-Butyllithium (n-BuLi) is highly nucleophilic and attacks the nitrile group at low temperatures, leading to imine/ketone byproducts. We employ Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo Grignard) . This reagent allows for rapid Iodine/Bromine-Magnesium exchange at moderate low temperatures (-40°C to -20°C) with significantly reduced nucleophilicity toward the nitrile functionality compared to Lithium reagents.
Materials:
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Starting Material: 4-Bromo-2,6-difluorobenzonitrile (1.0 eq).
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Reagent: i-PrMgCl·LiCl (1.3 M in THF) (1.1 eq).
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Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (2.0 eq).
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Solvent: Anhydrous THF (0.5 M concentration relative to substrate).
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Quench: 1M HCl or Saturated NH₄Cl.
Step-by-Step Workflow:
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Setup (Inert Atmosphere):
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Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.
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Purge with Argon or Nitrogen.
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Charge the flask with 4-Bromo-2,6-difluorobenzonitrile and anhydrous THF. Cool the solution to -40 °C (Dry ice/Acetonitrile bath).
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Metal-Halogen Exchange:
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Add i-PrMgCl·LiCl solution dropwise over 15 minutes, maintaining internal temperature below -35 °C.
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Critical Checkpoint: Stir at -40 °C for 30–60 minutes.
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Self-Validation: Aliquot 0.1 mL, quench with MeOD, and check ¹H NMR or GC-MS. Disappearance of the starting bromide and appearance of the deuterated analog (4-deuterio-2,6-difluorobenzonitrile) confirms the exchange is complete.
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Formylation:
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Add anhydrous DMF dropwise to the magnesiated intermediate at -40 °C.
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Allow the reaction to warm slowly to 0 °C over 1 hour. The color typically shifts from yellow to light orange.
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Workup & Isolation:
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Quench the reaction with 1M HCl (careful addition) at 0 °C to hydrolyze the hemiaminolate intermediate to the aldehyde.
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Extract with Ethyl Acetate (3x).
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Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification:
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The crude product is often pure enough for subsequent steps.
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If necessary, purify via flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient 0% to 20% EtOAc).
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Target Rf: ~0.4 in 20% EtOAc/Hexanes.
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PART 5: ANALYTICAL VALIDATION
To ensure the integrity of the synthesized compound, verify the following spectral signatures:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.0–10.2 ppm (s, 1H): Distinctive aldehyde proton.
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δ 7.8–8.1 ppm (d, 2H): Aromatic protons (split by Fluorine).
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IR Spectroscopy:
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~2240 cm⁻¹: Nitrile (C≡N) stretch.
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~1710 cm⁻¹: Carbonyl (C=O) stretch.
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¹⁹F NMR:
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Single signal (doublet or multiplet) confirming symmetry of the 2,6-difluoro substitution.
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PART 6: SAFETY & HANDLING
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Hazard Classification: Irritant (Skin/Eye/Respiratory). Acute Toxicity (Oral/Inhalation) – Treat all fluorinated benzonitriles as potentially toxic.
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Chemical Compatibility:
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Avoid: Strong bases (can hydrolyze the nitrile or cause condensation at the aldehyde).
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Avoid: Strong oxidizing agents.
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Storage: Store under inert gas at 4°C. The aldehyde is susceptible to autoxidation to 4-cyano-3,5-difluorobenzoic acid upon prolonged exposure to air.
PART 7: REFERENCES
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PubChem. (n.d.).[1] 2,6-Difluoro-4-formylbenzonitrile (CID 21904655).[1] National Library of Medicine. Retrieved from [Link]
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Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. (Contextual grounding for the Turbo Grignard protocol).
